molecular formula C16H14N2O2 B13141343 4-Methacryloyloxyazobenzene

4-Methacryloyloxyazobenzene

Cat. No.: B13141343
M. Wt: 266.29 g/mol
InChI Key: IGCJKJTYHIDZJN-UHFFFAOYSA-N
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Description

4-Methacryloyloxyazobenzene is an organic compound characterized by the presence of both methacryloyloxy and azobenzene functional groups The azobenzene moiety is known for its ability to undergo reversible photoisomerization, making it a valuable component in the development of photoresponsive materials

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methacryloyloxyazobenzene can be synthesized through the condensation reaction of 4-hydroxyazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:

4-Hydroxyazobenzene+Methacryloyl chlorideThis compound+HCl\text{4-Hydroxyazobenzene} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxyazobenzene+Methacryloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methacryloyloxyazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photoisomerization: UV or visible light sources.

    Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents such as THF or dimethylformamide (DMF).

    Reduction: Sodium dithionite in aqueous or organic solvents.

Major Products

    Photoisomerization: Trans and cis isomers of this compound.

    Polymerization: Poly(this compound) with varying molecular weights and properties.

    Reduction: Corresponding amines derived from the reduction of the azo group.

Mechanism of Action

The primary mechanism of action of 4-Methacryloyloxyazobenzene is its ability to undergo reversible photoisomerization. Upon exposure to UV light, the trans isomer converts to the cis isomer, resulting in a change in the molecular geometry and properties of the compound. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation . The azobenzene moiety’s ability to switch between different configurations allows for the modulation of material properties, such as viscosity, solubility, and mechanical strength, making it useful in various applications.

Comparison with Similar Compounds

4-Methacryloyloxyazobenzene can be compared with other azobenzene derivatives, such as:

The uniqueness of this compound lies in its combination of methacryloyloxy and azobenzene functionalities, providing a versatile platform for the development of advanced materials with tunable properties.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(4-phenyldiazenylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3

InChI Key

IGCJKJTYHIDZJN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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